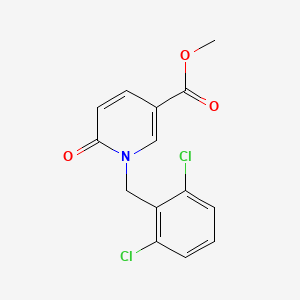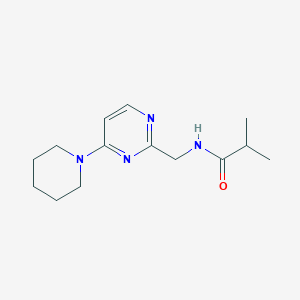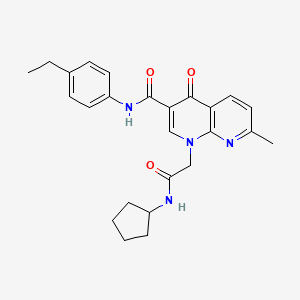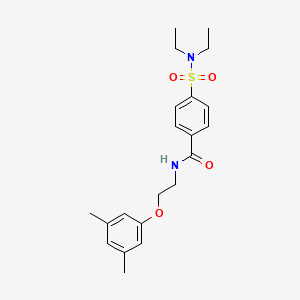![molecular formula C18H14BrN5OS B2645317 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide CAS No. 1358707-33-1](/img/structure/B2645317.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential anticancer activity . They have been found to be effective in inhibiting PCAF, a potential therapeutic target for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . This process maintains other essential structural fragments for effective binding with the binding site of PCAF . Another method involves the reaction of brominated acetylphenoxyacetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . This modification is designed to maintain essential structural fragments for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system and the reaction of brominated acetylphenoxyacetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Applications De Recherche Scientifique
Anticancer Agent
The compound has been evaluated for its anticancer properties. It has been found to be effective against HepG2, HCT-116, and MCF-7 cancer cell lines . The compound’s DNA intercalation activities make it a promising candidate for anticancer therapy .
DNA Intercalation
The compound has been found to intercalate with DNA . This property is crucial in its role as an anticancer agent, as it allows the compound to interfere with DNA replication in cancer cells .
Inhibitor of c-Met/VEGFR-2 Kinases
The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are often overexpressed in cancer cells, and their inhibition can lead to the suppression of cancer cell growth .
Antiproliferative Agent
The compound has demonstrated excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . This makes it a potential candidate for the development of new anticancer drugs .
Inducer of Cell Apoptosis
The compound has been found to induce apoptosis in A549 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
Inhibitor of Gene Expression
The compound has been found to inhibit the expression of c-Met and VEGFR-2 in A549 cells . By inhibiting the expression of these genes, the compound can potentially suppress the growth of cancer cells .
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further studies to evaluate its potential as a therapeutic agent for cancer treatment . This could include in vivo studies to assess its efficacy and safety in animal models, as well as further in vitro studies to better understand its mechanism of action .
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-8-12(6-7-13(11)19)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOPJPKXOMDEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)

![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2645241.png)

![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)

![4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B2645246.png)



![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2645252.png)
![(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylphenyl)prop-2-enamide](/img/structure/B2645253.png)
